molecular formula C15H18N4O2 B497181 N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide CAS No. 927639-96-1

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Cat. No. B497181
CAS RN: 927639-96-1
M. Wt: 286.33g/mol
InChI Key: FKHDEZMGTLLOBV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide, also known as ADTA or Adiphenine Hydrochloride, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of triazole derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This results in an increase in the level of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. This compound has also been shown to improve cognitive function and memory retention. In addition, this compound has been shown to have antitumor properties, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the study of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.

Synthesis Methods

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide can be synthesized through the reaction between 3-acetylphenylhydrazine and 3,5-dimethyl-1H-1,2,4-triazole-4-carbaldehyde in the presence of acetic anhydride. The reaction results in the formation of this compound as a white crystalline powder. The purity of this compound can be increased through recrystallization in methanol.

Scientific Research Applications

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy. This compound has also been studied for its analgesic and anti-inflammatory properties.

properties

IUPAC Name

N-(3-acetylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10(20)13-5-4-6-14(9-13)17-15(21)7-8-19-12(3)16-11(2)18-19/h4-6,9H,7-8H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHDEZMGTLLOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCC(=O)NC2=CC=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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